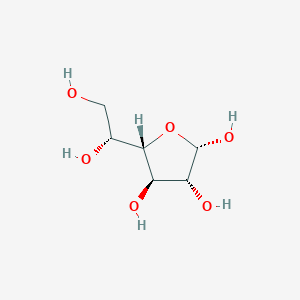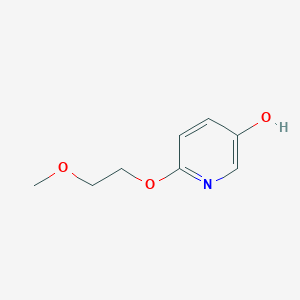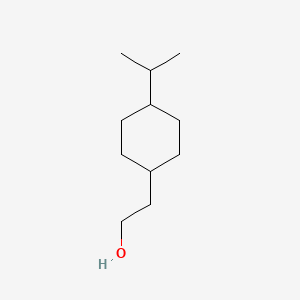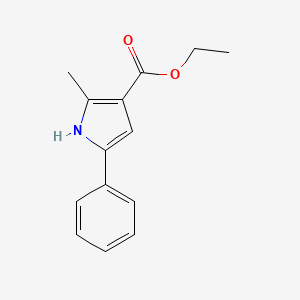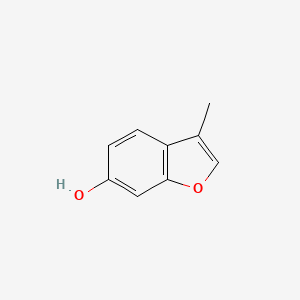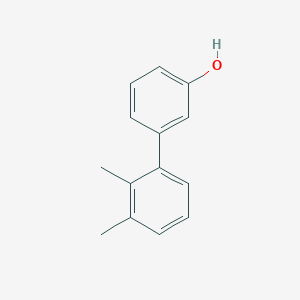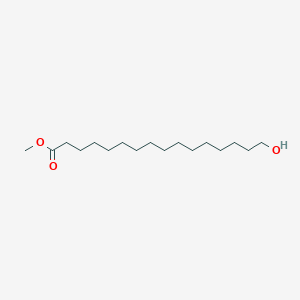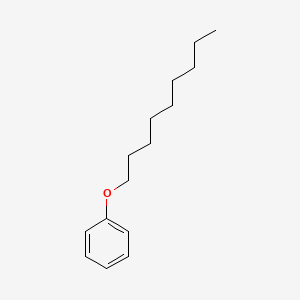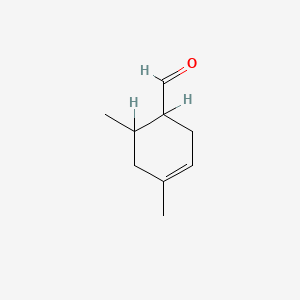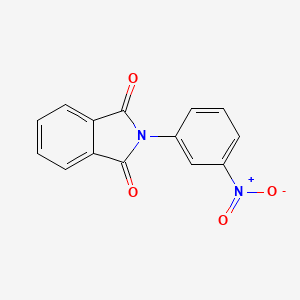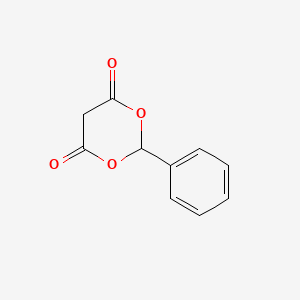
2-Phenyl-1,3-dioxane-4,6-dione
描述
2-Phenyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms
准备方法
The synthesis of 2-Phenyl-1,3-dioxane-4,6-dione can be achieved through several methods. One common method involves the reaction of malonic acid with ketones in the presence of strong proton acids such as concentrated sulfuric acid, phosphoric acid, or p-toluenesulfonic acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
2-Phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form carboxylic acids or reduced to form alcohols . Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives .
科学研究应用
2-Phenyl-1,3-dioxane-4,6-dione has numerous applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds and as a building block for complex molecules . In biology and medicine, it has been studied for its potential as a selective inhibitor of certain enzymes, such as SIRT1, which is involved in the deacetylation of proteins . This compound has also shown promise in the development of new drugs for the treatment of diseases like cancer . In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals .
作用机制
The mechanism of action of 2-Phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, as a SIRT1 inhibitor, it competes with the acetyl peptide and noncompetitively interacts with NAD+, leading to the inhibition of the deacetylation process . This inhibition can result in increased acetylation levels of target proteins, affecting various cellular processes .
相似化合物的比较
2-Phenyl-1,3-dioxane-4,6-dione is similar to other compounds such as 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and barbituric acid . it is unique in its specific structure and reactivity. While Meldrum’s acid is known for its high acidity and stability, this compound offers distinct advantages in terms of its selective inhibition of enzymes and potential therapeutic applications . Other similar compounds include dimedone and various substituted dioxane derivatives .
属性
IUPAC Name |
2-phenyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDGWTZFJKFKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(OC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359038 | |
| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-16-8 | |
| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


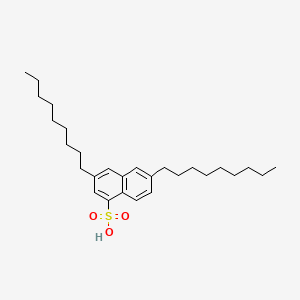
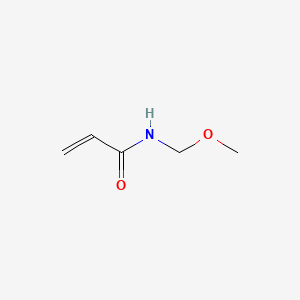
![1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one](/img/structure/B3051849.png)
